4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound that belongs to the oxadiazole familyThe presence of the oxadiazole ring and the hydroxy group contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and interaction with biological targets.
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of phosphatidylinositol-3,4,5-trisphosphate binding to the AKT pleckstrin homology domain, which is crucial in cancer research.
Biological Studies: The compound’s ability to interact with specific protein domains makes it a valuable tool in studying cellular signaling pathways.
Industrial Applications: Its derivatives are explored for use in the development of energetic materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves its interaction with the pleckstrin homology domain of the AKT enzyme. By inhibiting the binding of phosphatidylinositol-3,4,5-trisphosphate, the compound prevents the activation of the AKT enzyme, thereby disrupting the PI3K signaling pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include:
- 4-Amino-1,2,5-oxadiazole-3-carbonitrile
- 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride
- 1,2,5-Oxadiazole-3-carboxylic acid
Compared to these compounds, 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific functional groups that enhance its biological activity and specificity in inhibiting the AKT enzyme. This uniqueness makes it a promising candidate for further development in medicinal chemistry.
Biological Activity
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₃H₃N₅O₂
Molecular Weight : 155.08 g/mol
CAS Number : 1211025-52-3
The compound features an oxadiazole ring structure with amino and hydroxyl functional groups, which are crucial for its biological interactions. The unique arrangement of these groups enhances its affinity for specific molecular targets within biological systems.
The primary mechanism of action for this compound involves inhibition of the AKT signaling pathway. It specifically inhibits the binding of phosphatidylinositol-3,4,5-trisphosphate to the pleckstrin homology domain of the AKT enzyme. This disruption is significant as the AKT pathway is critical for cell survival and proliferation, particularly in cancerous cells .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit tumor cell growth by modulating pathways involved in apoptosis and cell cycle regulation.
Case Study Example :
In a study involving various cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a therapeutic agent against malignancies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Data Tables on Biological Activity
Activity Type | Effect | Concentration Tested | Reference |
---|---|---|---|
Anticancer | Inhibition of tumor growth | 1 µM - 10 µM | |
Antimicrobial | Inhibition of bacterial growth | 50 µg/mL |
Research Findings
Recent studies have highlighted the compound's potential across various applications:
- Cancer Research : It has been shown to decrease Treg proliferation induced by IDO production from IFN-γ plus LPS matured human dendritic cells at concentrations as low as 1 µM .
- Pharmacokinetics : A pharmacokinetic study reported a maximum concentration (Cmax) of 6.23 µM after administration at a dose of 700 mg twice daily in humans, indicating favorable absorption characteristics.
- Safety Profile : Toxicological evaluations indicate that the compound is toxic if ingested and can cause skin irritation . Adverse effects reported include abdominal pain and decreased appetite in clinical settings .
Properties
CAS No. |
1211025-52-3 |
---|---|
Molecular Formula |
C3H5N5O2 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8) |
InChI Key |
DNFUTAVRGAVUKE-UHFFFAOYSA-N |
SMILES |
C1(=NON=C1N)C(=NO)N |
Isomeric SMILES |
C1(=NON=C1N)/C(=N\O)/N |
Canonical SMILES |
C1(=NON=C1N)C(=NO)N |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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